molecular formula C9H11N3O2 B2829248 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one CAS No. 2201694-70-2

3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one

Cat. No.: B2829248
CAS No.: 2201694-70-2
M. Wt: 193.206
InChI Key: BAKGDGULLIPAPA-UHFFFAOYSA-N
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Description

3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a molecular framework that combines a pyrrolidin-2-one ring, a common scaffold in pharmacologically active substances , with a 3-methylpyrazine group. This specific structural motif is found in compounds investigated for their potential in modulating biological targets. For instance, substituted heterocyclic compounds containing similar pyrazine and pyrrolidine elements have been explored in the development of therapeutic agents for proliferative diseases . The presence of the pyrrolidin-2-one moiety is significant as it can contribute to a molecule's hydrogen-bonding capacity and overall pharmacokinetic profile. Researchers may utilize this compound as a key synthetic intermediate or as a building block for the construction of more complex molecular architectures, such as quinoline derivatives , in the pursuit of new biologically active molecules. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-methylpyrazin-2-yl)oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-9(12-5-4-10-6)14-7-2-3-11-8(7)13/h4-5,7H,2-3H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKGDGULLIPAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. This process involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar reaction conditions and steps to ensure the purity and yield of the final product.

Chemical Reactions Analysis

3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .

Scientific Research Applications

3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one is widely used in scientific research due to its unique structure and properties It is employed in chemistry for the synthesis of various compounds and as a versatile synthon in organic synthesis In biology, it is used to investigate biological processes and pathwaysAdditionally, it is used in the industry for the production of fine chemicals and other valuable products.

Mechanism of Action

The mechanism of action of 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its biological activity by efficiently exploring the pharmacophore space due to sp3-hybridization and increased three-dimensional coverage. The different stereoisomers and spatial orientation of substituents can lead to different biological profiles and binding modes to enantioselective proteins .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Key Features Biological Activity Reference
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxalin-2-yl at C3 Green synthesis, characterized by IR, NMR, MS Antimicrobial activity (moderate)
(4R)-4-{3-[(1S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl}pyrrolidin-2-one Complex aryl and heteroaryl substituents Antineoplastic agent (Parsaclisib) Targets PI3Kδ for cancer therapy
3-{[(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1-(pyrimidin-2-yl)pyrrolidin-2-one Chloro-trifluoromethylpyridinyl and pyrimidinyl groups Structural complexity with multiple aromatic rings Potential kinase inhibition (inferred from docking studies)
1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives Arylpiperazinylpropyl chains QSAR model with 91% variance explained Antiarrhythmic activity (PCR and JGI4 descriptors critical)

Key Observations :

  • Substituent Position and Size: Antiarrhythmic activity in arylpiperazinyl derivatives correlates with substituent bulk and electronic properties . Smaller, electron-withdrawing groups (e.g., methylpyrazine) may enhance metabolic stability compared to bulkier quinoxaline or pyridinyl groups .
  • Heteroaromatic Rings: Quinoxaline (in ) and pyrazine (in the target compound) both contribute to π-π stacking in target binding, but quinoxaline's larger surface area may reduce solubility.

Efficiency and Scalability :

  • Radioiodination () and hydrothiolation () methods offer high regioselectivity but require specialized reagents.
  • Green synthesis () aligns with sustainable chemistry trends but lacks detailed optimization data.

Structural and Stereochemical Considerations

  • Stereochemistry : (4R)-configured pyrrolidin-2-one derivatives (e.g., Parsaclisib ) show enhanced target binding compared to racemic mixtures, underscoring the importance of chiral centers.
  • Conformational Flexibility : Ether-linked substituents (as in the target compound) may improve pharmacokinetics by reducing metabolic degradation compared to ester or amide linkages .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyrazine O-linkage to pyrrolidinone) and detect stereochemical impurities .
  • Mass spectrometry (MS) : High-resolution MS validates molecular formula (C10_{10}H12_{12}N3_3O2_2) and detects side products (e.g., unreacted intermediates) .

Q. Advanced

  • X-ray crystallography : Resolves conformational ambiguities (e.g., puckering of the pyrrolidinone ring) using SHELX software for refinement .
  • HPLC-DAD/MS : Quantifies trace impurities (<0.1%) and identifies degradation products under stress conditions (e.g., heat, light) .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Q. Advanced

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests to rule out false positives .
  • Purity validation : Ensure >99% purity via HPLC and control for solvent residues (e.g., DMSO) that may skew bioactivity .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., pyrazine methyl group replacements) to isolate key pharmacophores .

What computational methods predict the compound’s reactivity and interaction with biological targets?

Q. Advanced

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites in reactions .
  • Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs) and guide SAR studies .

How does the compound’s stability vary under experimental conditions, and what protocols mitigate degradation?

Q. Basic

  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition points (>200°C), suggesting suitability for high-temperature reactions .
  • pH sensitivity : Stability studies in buffers (pH 2–12) show optimal integrity at neutral pH; acidic conditions hydrolyze the pyrrolidinone ring .

Q. Advanced

  • Lyophilization : Freeze-drying in inert atmospheres (N2_2) prevents oxidation of the pyrazine ring during long-term storage .

What methodologies elucidate the compound’s mechanism of action in biological systems?

Q. Advanced

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) to targets like enzymes or receptors .
  • Metabolic profiling : LC-MS/MS tracks metabolite formation in hepatocyte models to assess metabolic stability .

How can researchers design experiments to explore structure-activity relationships (SAR)?

Q. Advanced

  • Fragment-based design : Synthesize derivatives with modified pyrazine substituents (e.g., halogenation) or pyrrolidinone ring expansions .
  • Crystallographic fragment screening : Co-crystallize analogs with target proteins (e.g., kinases) to map binding interactions .

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